3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, acetyl acetone, and phenacyl bromides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives .
Scientific Research Applications
3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, quinazoline derivatives are known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-{[1-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine: Another quinazoline derivative with similar structural features but different substituents, leading to distinct biological activities.
5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine: A compound with a fluorobenzyl group instead of a trifluoromethylphenyl group, resulting in different pharmacological properties.
Uniqueness
The uniqueness of 3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione lies in its trifluoromethylphenyl group, which can enhance its biological activity and stability. This structural feature may contribute to its potential as a therapeutic agent in various medical applications .
Properties
IUPAC Name |
3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c23-22(24,25)15-5-3-4-14(12-15)13-19(29)27-10-8-16(9-11-27)28-20(30)17-6-1-2-7-18(17)26-21(28)31/h1-7,12,16H,8-11,13H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTCYTOFJIQZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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